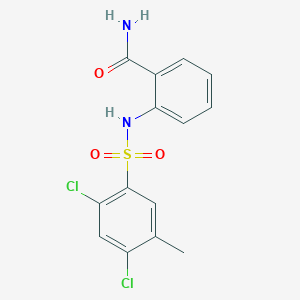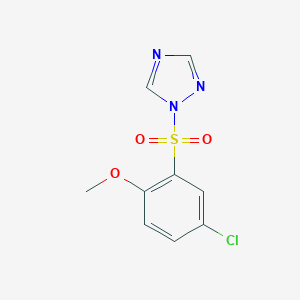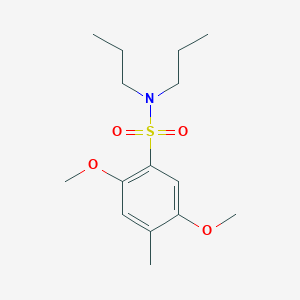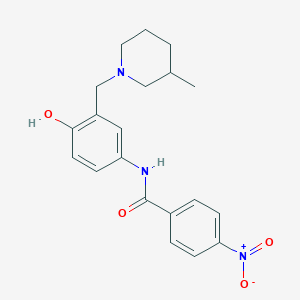
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide, also known as DB868, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a derivative of sulfonamide and has shown promising results in various biological studies.
作用機序
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide acts as a competitive inhibitor of MurA by binding to the active site of the enzyme. This binding prevents the formation of UDP-N-acetylglucosamine, a key intermediate in the biosynthesis of peptidoglycan. As a result, bacterial cell wall synthesis is disrupted, leading to cell death.
Biochemical and Physiological Effects
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has been shown to have potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition to its antibacterial effects, 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has also been investigated for its potential use in cancer research. Studies have shown that 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide in lab experiments is its potent inhibitory activity against MurA. This makes it a valuable tool for investigating the mechanism of action of this enzyme and for developing antibacterial agents. However, one limitation of using 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide. One area of interest is the development of new antibacterial agents based on the structure of 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide. Another potential application of 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide is in cancer research, where it could be used as a lead compound for the development of new anticancer agents. Additionally, further studies are needed to investigate the potential toxic effects of 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide and its suitability for use in vivo.
Conclusion
In conclusion, 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide is a synthetic compound that has shown promising results in various biological studies. Its potent inhibitory activity against MurA makes it a valuable tool for investigating the mechanism of action of this enzyme and for developing antibacterial agents. In addition, 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has also shown potential for use in cancer research. While there are limitations to its use in lab experiments, the future directions for research on 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide are promising and warrant further investigation.
合成法
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide can be synthesized through a multistep reaction process. The starting material for the synthesis is 2,4-dichloro-5-methylbenzenesulfonyl chloride, which is reacted with aniline to form 2,4-dichloro-5-methylbenzenesulfonamide. This compound is then reacted with benzoyl chloride to form 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide. The purity of the final product can be confirmed through various analytical techniques, including NMR and HPLC.
科学的研究の応用
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has been primarily used in scientific research as an inhibitor of the bacterial enzyme MurA. This enzyme is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Inhibition of MurA leads to bacterial cell death, making it a promising target for the development of antibacterial agents. 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has shown potent inhibitory activity against MurA and has been used in various studies to investigate the mechanism of action of this enzyme.
特性
分子式 |
C14H12Cl2N2O3S |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
2-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-8-6-13(11(16)7-10(8)15)22(20,21)18-12-5-3-2-4-9(12)14(17)19/h2-7,18H,1H3,(H2,17,19) |
InChIキー |
CAKBCSWJVKIWJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B230575.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)







![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)

